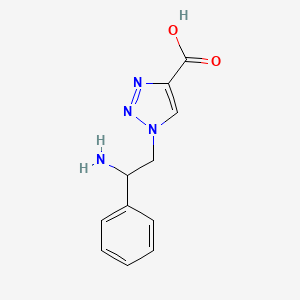

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a "click chemistry" approach involving the azide-alkyne cycloaddition reaction. The synthesis typically employs copper(II) sulfate pentahydrate as a catalyst along with sodium ascorbate. The resulting structure features a triazole moiety which is crucial for its biological activity.

From X-ray crystallography studies, it has been observed that the compound adopts a kink-like conformation where the phenyl and triazole rings are oriented perpendicularly to one another, maintaining an angle of approximately 60° between the amine and carboxylic acid groups .

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Notably, it exhibits significant antibacterial activity against:

- Bacillus subtilis

- Vibrio cholerae

The MIC values determined through liquid culture tests were found to be approximately 59.5 µg/mL for both bacterial strains .

Agar Diffusion Test

In agar diffusion assays, the compound demonstrated substantial inhibition zones against the aforementioned pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Structure-property relationship studies have indicated that all functional groups present in the molecule play essential roles in enhancing antimicrobial efficacy. The presence of the triazole ring is particularly significant as it facilitates interactions with bacterial targets through hydrogen bonding and π-stacking interactions .

Case Studies and Research Findings

Several studies have been conducted to explore the biological applications of this compound:

- Antimicrobial Studies : A comprehensive study published in 2017 reported on the synthesis and antimicrobial activities of related triazole compounds. It was found that modifications to the amino acid structure could lead to enhanced antimicrobial properties against various pathogens .

- Mechanism of Action : Further investigations into the mechanism of action revealed that treatment with this compound resulted in morphological changes in bacterial cells, suggesting a disruption in cellular integrity as a potential mechanism for its antibacterial effects .

- Comparative Studies : Comparative studies with other triazole derivatives have shown that this compound exhibits superior antimicrobial properties relative to some traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant bacterial strains .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been reported to exhibit significant antimicrobial activity against a range of bacteria. A study demonstrated that 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid was synthesized using click chemistry and showed effectiveness against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Vibrio cholerae. The minimum inhibitory concentration (MIC) for these pathogens was determined to be 59.5 µg/ml, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacteria | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

Anti-inflammatory Properties

Research has indicated that triazole derivatives can act as cytokine inhibitors. The compound's structure allows it to modulate inflammatory processes by inhibiting the production of cytokines involved in various diseases. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Drug Development and Synthesis

The versatility of the triazole moiety in medicinal chemistry has led to the exploration of this compound as a scaffold for drug development. Its ability to form stable complexes with various biological targets opens avenues for creating new pharmaceuticals.

Case Study: Synthesis and Characterization

A detailed study on the synthesis of related triazole compounds demonstrated the efficacy of regioselective reduction methods that could be applied to modify the structure of this compound for enhanced bioactivity. Techniques such as NMR spectroscopy were utilized to elucidate the structures of synthesized products .

Potential in Vaccine Development

Recent innovations have explored the use of triazole-tethered compounds as vaccine adjuvants. Specifically, conjugates based on triazoles have been investigated for their ability to enhance immune responses when used alongside antigens . This application highlights the compound's potential role in immunology and vaccine formulation.

Análisis De Reacciones Químicas

2.1. Carboxylic Acid Transformations

The -COOH group undergoes typical acid-derived reactions:

2.2. Amine Group Reactivity

The primary amine (-NH₂) on the phenylethyl side chain participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetylated product (Yield: 88%) .

-

Schiff Base Formation : Reaction with aromatic aldehydes → imine derivatives (Yield: 65–80%) .

Regioselective Modifications

The triazole ring’s C(4) and C(5) positions exhibit distinct reactivity:

3.1. Reduction of Ester Derivatives

Sodium borohydride (NaBH₄) selectively reduces C(5) esters over C(4) esters in triazole diesters (Table 1) .

Table 1 : Regioselective reduction of triazole diesters with NaBH₄

| Substrate | Product | Time (h) | Equiv. NaBH₄ | Yield |

|---|---|---|---|---|

| Dimethyl 1-(2-oxoethyl)-triazole-4,5-dicarboxylate | Methyl 5-(hydroxymethyl)-triazole-4-carboxylate | 2.5 | 5 | 75% |

| Diethyl 1-(aryl)-triazole-4,5-dicarboxylate | Ethyl 5-(hydroxymethyl)-triazole-4-carboxylate | 3–10.5 | 5–21 | 53–80% |

3.2. Electrophilic Substitution

The triazole ring’s electron-deficient C(4) position undergoes halogenation (e.g., Br₂ in acetic acid) to yield 4-bromo derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

-

Photodegradation : UV exposure in aqueous solution leads to ring-opening via C-N bond cleavage .

Mechanistic Insights

Propiedades

IUPAC Name |

1-(2-amino-2-phenylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-9(8-4-2-1-3-5-8)6-15-7-10(11(16)17)13-14-15/h1-5,7,9H,6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNBBZVZAMDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.